3,4,5-Trimethylbenzoyl chloride
Description
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3,4,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3 |
InChI Key |
GUXPELMEYCDGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Industrial Protocols
Thionyl chloride (SOCl₂) remains the most widely utilized reagent for synthesizing 3,4,5-trimethylbenzoyl chloride due to its high reactivity and simplicity. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group of 3,4,5-trimethylbenzoic acid reacts with SOCl₂ to form the corresponding acyl chloride, releasing SO₂ and HCl gases. Industrial-scale implementations, as detailed in patent CN110818555A, involve charging a reactor with thionyl chloride and gradually introducing 3,4,5-trimethylbenzoic acid under controlled temperatures (25–80°C). A reflux period of 2–4 hours ensures complete conversion, followed by solvent recovery and vacuum distillation to isolate the product.
Key operational parameters include:
- Temperature control : Lower temperatures (25–50°C) during acid addition minimize side reactions, while reflux (50–80°C) drives completion.
- Byproduct management : Integrated HCl and SO₂ scrubbing systems mitigate environmental release, with recovered gases converted to hydrochloric acid and sodium sulfite.
- Solvent selection : While the patent emphasizes solvent-free conditions, ancillary solvents like dichloromethane may enhance mixing in viscous reaction mixtures.
Yield and Purity Optimization
Industrial trials with 500–1000 kg batches report yields exceeding 95% and purity levels up to 98.9% after distillation. Critical factors influencing output include:
- Stoichiometry : A 2:1 molar ratio of SOCl₂ to benzoic acid ensures excess reagent for complete conversion.
- Reaction time : Prolonged reflux (4+ hours) maximizes yield but risks decomposition at elevated temperatures.
- Distillation efficiency : Fractional distillation under reduced pressure (60°C, 10 Pa) effectively separates the product from residual thionyl chloride and oligomeric byproducts.
Despite its efficacy, this method necessitates rigorous corrosion-resistant equipment and hazardous gas handling, complicating small-scale applications.
Phosphorus Trichloride (PCl₃) as a Chlorinating Agent
Reaction Dynamics and Substrate Compatibility
Phosphorus trichloride offers a milder alternative to thionyl chloride, particularly for electron-rich aromatic acids. As demonstrated in Sage Journals’ atom-economy study, PCl₃ reacts with 3,4,5-trimethylbenzoic acid in acetonitrile at 60°C, achieving 78–95% yields within 6 hours. The mechanism involves sequential substitution of PCl₃’s chlorine atoms, with H₃PO₃ precipitating as a recoverable byproduct.
Notably, steric and electronic effects significantly impact reactivity:
- Electron-donating groups : Methyl substituents at the 3,4,5-positions enhance reaction rates by stabilizing the intermediate acylium ion.
- Steric hindrance : The meta and para methyl groups in 3,4,5-trimethylbenzoic acid impose minimal steric resistance compared to ortho-substituted analogs, favoring efficient chlorination.
Solvent and Catalytic Enhancements
Optimal conditions identified in controlled experiments include:
- Solvent : Acetonitrile outperforms dioxane or hexane by solubilizing H₃PO₃ and preventing side reactions.
- Catalyst-free operation : Unlike triphosgene methods, PCl₃ reactions proceed without additional catalysts, simplifying purification.
- Temperature modulation : Reactions at 60°C balance speed and selectivity, whereas higher temperatures (80–100°C) accelerate decomposition.
A representative procedure involves heating 3,4,5-trimethylbenzoic acid (1 mol) with PCl₃ (1.2 mol) in acetonitrile (3 mL/g acid) at 60°C for 6 hours. Decantation removes H₃PO₃, and solvent evaporation yields the acyl chloride at 95% purity.
Bis(trichloromethyl) Carbonate (Triphosgene) Methodologies
Adaptation from Methoxy-Substituted Analogs
Although initially developed for 3,4,5-trimethoxybenzoyl chloride, triphosgene methods are adaptable to methyl derivatives by adjusting reaction parameters. The protocol dissolves 3,4,5-trimethylbenzoic acid and an organic amine catalyst (e.g., N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine) in 2-methyltetrahydrofuran, followed by triphosgene addition at 20–70°C. Post-reaction solvent recovery and recrystallization yield the product with 71–88% efficiency.
Critical Process Parameters
- Catalyst loading : 0.03–0.1 equivalents of amine catalyst accelerate triphosgene activation without side reactions.
- Solvent choice : 2-Methyltetrahydrofuran enhances reagent solubility and facilitates azeotropic water removal.
- Recrystallization : Petroleum ether or cyclohexane dried over CaCl₂ achieves >98% purity via fractional crystallization.
This method’s lower volatility and reduced gas emissions make it preferable for laboratory-scale synthesis, though yields trail thionyl chloride-based approaches.
Comparative Analysis of Chlorination Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trimethylbenzoic acid.
Reduction: It can be reduced to 3,4,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3,4,5-Trimethylbenzoic Acid: Formed from hydrolysis.
3,4,5-Trimethylbenzyl Alcohol: Formed from reduction.
Scientific Research Applications
3,4,5-Trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-trimethylbenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of the amide bond.
Comparison with Similar Compounds
Comparison with Similar Benzoyl Chlorides
Structural and Electronic Differences
Key analogs include:
Key Observations:
Steric Effects :
- 2,4,6-Trimethylbenzoyl chloride exhibits significant steric hindrance due to its symmetrical methyl substitution, reducing reactivity in nucleophilic acylations (e.g., lower yields in copper-catalyzed borylation compared to less hindered analogs) .
- In contrast, 3,5-Dimethylbenzoyl chloride (asymmetric substitution) shows higher reactivity in similar reactions .
Electronic Effects: Methoxy groups in 3,4,5-Trimethoxybenzoyl chloride act as electron donors, enhancing solubility in polar solvents (e.g., ethanol, acetone) and facilitating use in catalysis . Fluorine substituents in 3,4,5-Trifluorobenzoyl chloride increase electrophilicity, making it reactive in fluorinated drug synthesis .
Application-Specific Performance: Photoinitiators: Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (containing 2,4,6-Trimethylbenzoyl chloride) produces hydrogels with compact structures, improved stability in physiological fluids, and controlled release of bioactive compounds compared to 2-hydroxy-2-methylpropiophenone-based initiators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
